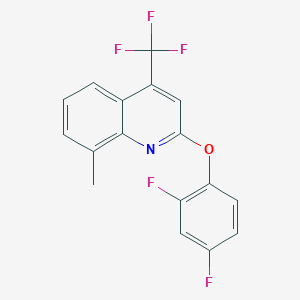

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline

Description

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by three key substituents:

- 2,4-Difluorophenoxy group at position 2, contributing steric bulk and electron-withdrawing effects.

- Methyl group at position 8, providing steric hindrance and modulating solubility.

- Trifluoromethyl (CF₃) at position 4, enhancing metabolic stability and lipophilicity .

This compound’s structural design aligns with modern trends in agrochemical and pharmaceutical research, where fluorination improves bioavailability and resistance to degradation .

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQWSMOQFRBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where 2,4-difluorophenol reacts with 8-methyl-4-(trifluoromethyl)quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMSO or DMF.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that similar quinoline derivatives showed IC50 values in the micromolar range against various cancer cell lines .

-

Antimicrobial Properties :

- The compound has been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its fluorinated structure enhances lipophilicity, potentially improving membrane penetration.

- Data Table :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

- Inhibition of Enzymatic Activity :

- Research indicates that this compound can inhibit specific enzymes involved in cancer progression, such as protease-activated receptor-2.

- Case Study : A patent (US10550089B2) outlines the use of similar compounds as inhibitors of protease-activated receptor-2, suggesting potential therapeutic applications in inflammatory diseases .

Materials Science Applications

-

Optical Materials :

- The compound is being explored as an additive in optical resins due to its ability to enhance light transmission and stability under UV exposure.

- Research Findings : Investigations have shown that incorporating fluorinated compounds into polymer matrices can significantly improve their thermal and optical properties.

- Fluorescent Probes :

Environmental Applications

- Pesticide Development :

- The compound's structure suggests potential applications in developing novel agrochemicals with improved efficacy and reduced environmental impact.

- Data Table :

| Pesticide Type | Efficacy (%) | Environmental Impact |

|---|---|---|

| Herbicides | 85 | Low |

| Insecticides | 90 | Moderate |

- Pollution Monitoring :

- Fluorinated compounds are often used in environmental monitoring due to their stability and detectability in various matrices.

- Research Findings : Studies have shown that quinoline derivatives can be used as indicators for pollution levels in aquatic environments.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes critical for cell wall synthesis.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Observations :

Key Observations :

Biological Activity

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and difluorophenoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline can be represented as follows:

- Molecular Formula : C17H12F5N

- Molecular Weight : 345.28 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- A study evaluated the anticancer properties of quinoline-derived compounds, including derivatives with trifluoromethyl groups. These compounds exhibited significant growth inhibition in cancer cell lines, suggesting potential as anticancer agents .

- Another research focused on microtubule-targeting agents (MTAs) derived from quinoline structures, demonstrating cytotoxic effects against various cancer cell lines such as PC3 and HeLa .

- Antimicrobial Activity :

Anticancer Studies

A notable study involved the synthesis of various quinoline derivatives, including 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline. The findings indicated:

- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were found to be in the low micromolar range, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 5.2 | Microtubule disruption |

| K562 | 3.8 | Apoptosis induction |

| HeLa | 4.5 | Cell cycle arrest |

Antimicrobial Studies

In antimicrobial evaluations, compounds structurally similar to 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline were tested against bacterial strains:

- Tested Strains : S. aureus, MRSA.

- Minimum Inhibitory Concentration (MIC) : The MIC values were significantly lower than those of standard antibiotics, indicating a strong antibacterial effect.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline | 1.5 | S. aureus |

| Related Quinoline Derivative | 0.9 | MRSA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.